

# Structure-Activity Relationship of Salicylanilide and Benzimidazole Colistin Adjuvants

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## Compound of Interest

Compound Name: Colistin adjuvant-1

Cat. No.: B12422792

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The salicylanilide kinase inhibitor IMD-0354 was identified as a potent colistin adjuvant. Subsequent research has explored the structure-activity relationship of this scaffold, leading to the development of more potent benzimidazole analogs.<sup>[1][2]</sup>

## Quantitative SAR Data for IMD-0354 Analogs

The following table summarizes the colistin potentiation activity of selected IMD-0354 analogs against highly colistin-resistant strains of *Acinetobacter baumannii* (AB4106) and *Klebsiella pneumoniae* (KPB9).<sup>[3]</sup> The minimum inhibitory concentration (MIC) of colistin for these strains in the absence of an adjuvant is 2048 µg/mL and 512 µg/mL, respectively.<sup>[3]</sup> The data is presented as the concentration of the adjuvant required to reduce the colistin MIC to or below the clinical breakpoint of 2 µg/mL.

Compound	Chemical Modification from IMD-0354	Adjuvant Concentration for Colistin MIC ≤ 2 µg/mL against KPB9
IMD-0354	Parent Compound	5 µM
23	Varied aniline moiety	500 nM
29	Varied aniline moiety	250 nM
51	Hybrid analog	500 nM
52	Hybrid analog	500 nM

## Quantitative SAR Data for Benzimidazole Isosteres of IMD-0354

Replacing the phenyl amide linkage of IMD-0354 with a benzimidazole scaffold has led to compounds with enhanced colistin adjuvant activity.<sup>[1][2]</sup> The following table presents the fold reduction in colistin MIC for selected benzimidazole analogs at a concentration of 5  $\mu$ M against colistin-resistant *A. baumannii* 4106 (AB4106) and *K. pneumoniae* B9 (KPB9).

Compound	Fold Reduction in Colistin MIC against AB4106 (at 5 $\mu$ M)	Fold Reduction in Colistin MIC against KPB9 (at 5 $\mu$ M)
IMD-0354	1024	1024
9	Not specified	Not specified
13	Not specified	Not specified
16	Not specified	Not specified
25	8192	4096
26	8192	4096
27	8192	4096
28	Not specified	Not specified

## Structure-Activity Relationship of 2-Aminoimidazole (2-AI) Colistin Adjuvants

A class of urea-containing 2-aminoimidazole (2-AI) compounds has been identified as effective colistin adjuvants, particularly against colistin-sensitive *Acinetobacter baumannii*.<sup>[4]</sup>

## Quantitative SAR Data for 2-Aminoimidazole Analogs

The following table summarizes the potentiation of colistin activity by various 2-AI analogs against colistin-sensitive *A. baumannii*. The MIC of colistin alone against these strains is 1.0

µg/mL. The data shows the fold enhancement of colistin activity in the presence of the 2-AI adjuvant at a concentration of 30% of its own MIC or 30 µM (whichever was lower).[4]

Compound	Substitution Pattern	Fold Enhancement of Colistin Activity
8c	Aryl-derived 2-AI	4
8e	Aryl-derived 2-AI	4
8i	Aryl-derived 2-AI	4

Further studies on substituted 2-aminoimidazole analogues have identified compounds with enhanced activity and lower inherent toxicity.[5][6] For example, a new small molecule was identified that lowers the minimum inhibitory concentration of colistin by up to 32-fold greater than the parent compound.[6]

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination and Checkerboard Assay

The synergistic activity of colistin and adjuvants is commonly determined using the checkerboard broth microdilution method.

- **Preparation of Compounds:** Stock solutions of colistin and the adjuvant compounds are prepared.
- **Serial Dilutions:** Two-fold serial dilutions of both colistin and the adjuvant are made in a 96-well microtiter plate. The colistin dilutions are typically made along the x-axis, and the adjuvant dilutions along the y-axis.
- **Bacterial Inoculum:** A standardized bacterial suspension (e.g.,  $5 \times 10^5$  CFU/mL) in cation-adjusted Mueller-Hinton broth is added to each well.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.

- **MIC Determination:** The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
- **Fractional Inhibitory Concentration Index (FICI):** The FICI is calculated to determine the level of synergy.  $FICI = (MIC \text{ of colistin in combination} / MIC \text{ of colistin alone}) + (MIC \text{ of adjuvant in combination} / MIC \text{ of adjuvant alone})$ . A FICI of  $\leq 0.5$  is considered synergistic.

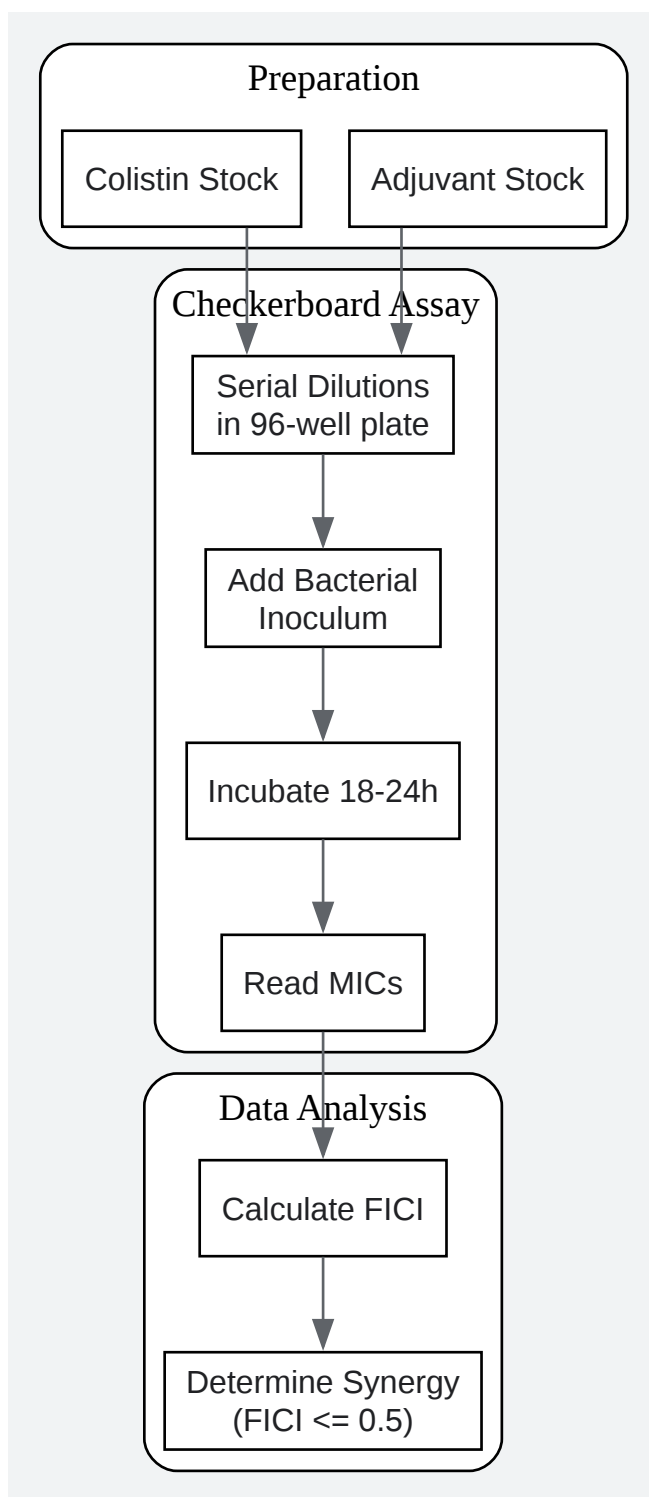
## Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of the drug combinations over time.

- **Bacterial Culture:** A logarithmic phase bacterial culture is prepared.
- **Drug Exposure:** The bacterial culture is exposed to different concentrations of colistin and the adjuvant, both alone and in combination. A no-drug control is also included.
- **Sampling:** Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
- **Viable Cell Count:** The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
- **Data Analysis:** The change in bacterial count over time is plotted. Synergy is typically defined as a  $\geq 2\text{-log}_{10}$  decrease in CFU/mL by the combination compared to the most active single agent.

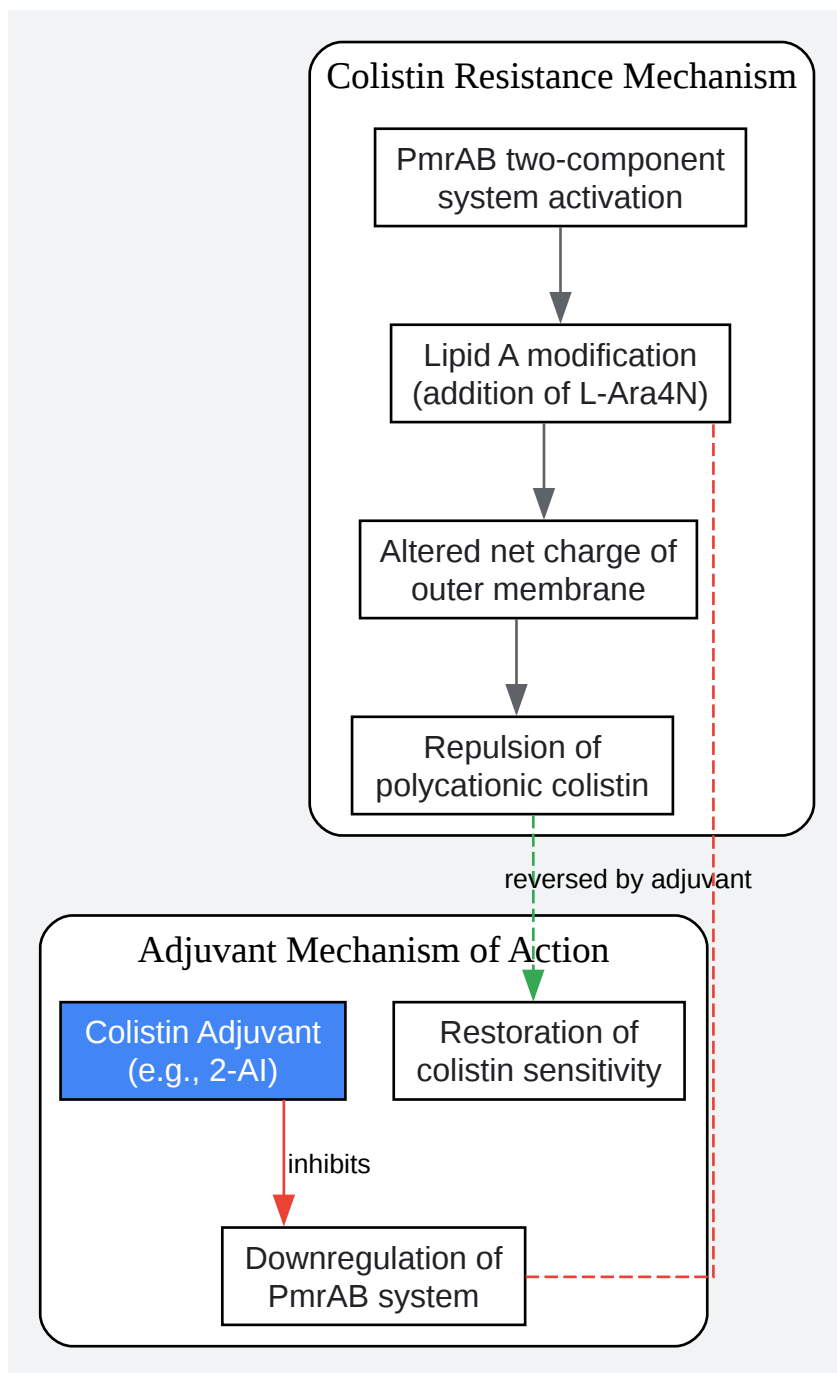
## Visualizations

### Signaling Pathways and Experimental Workflows



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Caption: Workflow for determining synergistic activity using a checkerboard assay.



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Caption: Proposed mechanism of action for 2-aminoimidazole colistin adjuvants.

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